REACTION_CXSMILES
|
C([Li])CCC.[C:6](#[N:8])[CH3:7].[C:9]1(=O)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1.Cl>O.C1C=CC=CC=1.O1CCCC1.CCCCCC>[NH2:8][CH2:6][CH2:7][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][CH2:10][CH:11]=1
|
Name
|
|
Quantity
|
1.67 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.46 mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at -78°C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
(0.48 mole), was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 24°C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°C.
|
Type
|
ADDITION
|
Details
|
of water was added cautiously
|
Type
|
STIRRING
|
Details
|
After stirring at 24°C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the inorganic salts were filtered off
|
Type
|
EXTRACTION
|
Details
|
The ether solution was extracted twice with 500 ml
|
Type
|
ADDITION
|
Details
|
The aqueous layers were made basic by the addition of 25% by weight of NaOH in water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 500 ml
|
Type
|
CUSTOM
|
Details
|
portions of ether to give a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
refluxed under a water
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10°C.
|
Type
|
CUSTOM
|
Details
|
the crystalline hydrochloride salt of the product was collected in approximately 70 percent overall yield
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NCCC1=CCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |